
Methyl 5,6-dimethylpyrimidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5,6-dimethylpyrimidine-4-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The methyl group at the 5,6-positions and the carboxylate ester at the 4-position are indicative of a modified pyrimidine structure, which may have implications for its reactivity and potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, a one-pot synthesis of novel pyrimido[4,5-d]pyrimidine derivatives is described, which involves the reaction of aminouracil with heterocumulenes, followed by elimination and tautomerisation under thermal conditions . Another study reports the synthesis of trisubstituted pyrimidine derivatives via the Atwal-Biginelli cyclocondensation reaction, which is a multicomponent reaction that yields a mixture of tautomeric isomers . These methods highlight the versatility of pyrimidine chemistry in generating a diverse array of compounds.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic techniques and theoretical calculations. For example, the crystal structure of a thioxo-dihydropyrimidine derivative was determined by X-ray diffraction, and its spectroscopic properties were characterized by FT-IR and NMR, with theoretical support from density functional theory (DFT) calculations . Similarly, the molecular structure of a bis(pyrimidinetrione) compound was confirmed by single-crystal X-ray structure determination and DFT calculations, providing insights into the geometric parameters and electronic spectra .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a range of chemical reactions, expanding their utility in synthetic chemistry. The reaction of dimethylaminomethylene diones with dinucleophiles has been shown to afford various substituted pyrimidinecarboxylates, which can be further hydrolyzed or decarboxylated to yield different pyrimidine derivatives . Additionally, reactions involving the recyclization of pyrrole derivatives with amino-dimethylpyrimidine have been reported, leading to complex heterocyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, the synthesis of a thiourea carboxylic acid methyl ester derivative of dimethoxylpyrimidine was characterized by elemental analysis, IR, and X-ray diffraction, providing information on its crystallographic data and density . The synthesis of methyl esters of pyrimidinecarboxylic acids has been optimized, revealing their potential fungicidal properties . Moreover, the synthesis of a methanesulfonylpyrimidine intermediate demonstrates the importance of pyrimidine derivatives in the development of biologically active compounds . The reactivity of dimethylpyrimidine derivatives with electrophilic reagents has also been studied, showing different reaction pathways depending on the substituents and reaction conditions .
作用機序
While the specific mechanism of action for “Methyl 5,6-dimethylpyrimidine-4-carboxylate” is not available, a study on triazole-pyrimidine hybrids (which could be structurally similar) showed promising neuroprotective and anti-inflammatory properties . The mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Safety and Hazards
“Methyl 5,6-dimethylpyrimidine-4-carboxylate” has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .
将来の方向性
The future directions for “Methyl 5,6-dimethylpyrimidine-4-carboxylate” and its derivatives could be in the field of neuroprotection and anti-neuroinflammatory agents . The study on triazole-pyrimidine hybrids indicates that these compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
特性
IUPAC Name |
methyl 5,6-dimethylpyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-6(2)9-4-10-7(5)8(11)12-3/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOOHTQHWWDINV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5,6-dimethylpyrimidine-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

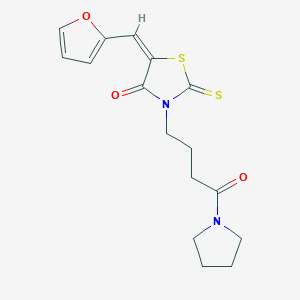

![3-(2,5-dimethoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B3019569.png)
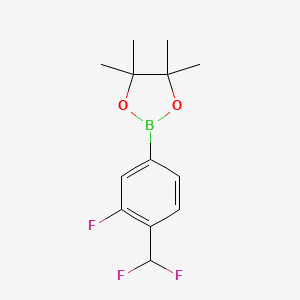
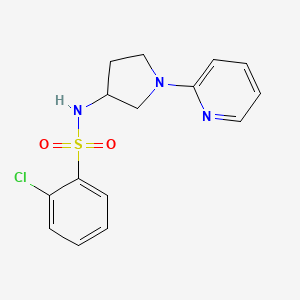
![N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3019574.png)
![tert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate](/img/no-structure.png)
![4-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B3019578.png)
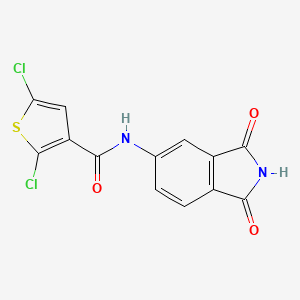
![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine](/img/structure/B3019580.png)
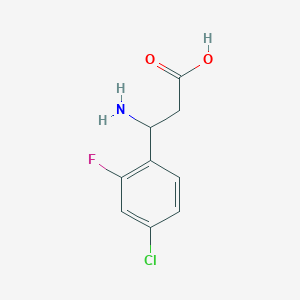

![2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B3019584.png)
